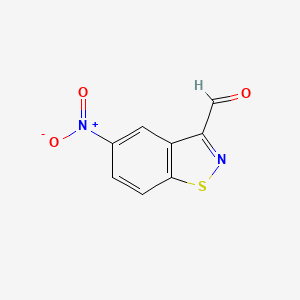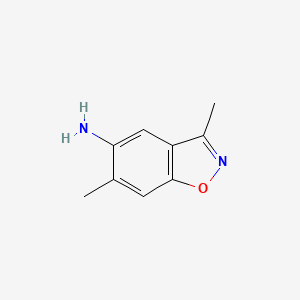
3,6-Dimethyl-1,2-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1,2-benzoxazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 3 and 6, and an amine group at position 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 3,6-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the reaction .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions: 3,6-Dimethyl-1,2-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
科学的研究の応用
3,6-Dimethyl-1,2-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and optical brighteners.
作用機序
The mechanism of action of 3,6-Dimethyl-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and topoisomerase.
類似化合物との比較
Benzoxazole: The parent compound with a similar structure but without the methyl and amine groups.
2-Methylbenzoxazole: A derivative with a single methyl group at position 2.
5-Aminobenzoxazole: A derivative with an amine group at position 5.
Uniqueness: 3,6-Dimethyl-1,2-benzoxazol-5-amine is unique due to the presence of both methyl groups and the amine group, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3,6-dimethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-9-7(4-8(5)10)6(2)11-12-9/h3-4H,10H2,1-2H3 |
InChIキー |
JWFRUXZBKPYQJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)C(=NO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


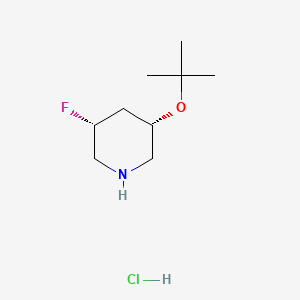


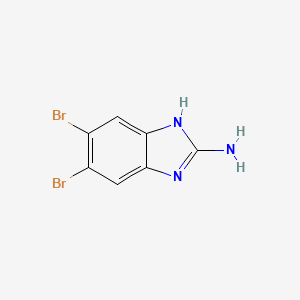
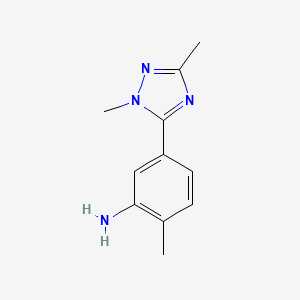
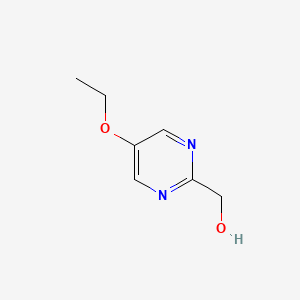
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
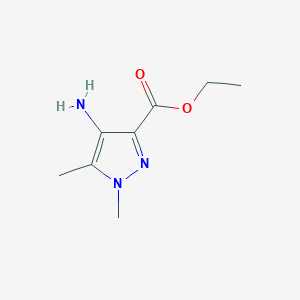
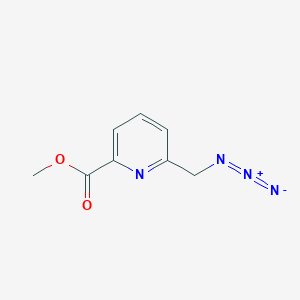

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
